molecular formula C13H15NO3 B2676361 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one

Katalognummer: B2676361
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: FTGZPMFPUDKJBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolinone Scaffold in Medicinal Chemistry

The quinolinone scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety, has long been recognized as a privileged framework in medicinal chemistry. Its versatility arises from the ability to modulate electronic and steric properties through substitutions at various positions, enabling interactions with diverse biological targets. Quinolinone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, N-alkyl-2-quinolonopyrones demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp., with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL. The scaffold’s planar aromatic system facilitates π-π stacking and hydrogen bonding, critical for binding to enzymes and receptors such as tyrosine kinases and DNA topoisomerases.

A comparative analysis of quinolinone derivatives reveals that substitution patterns profoundly influence bioactivity. For example, introducing methoxy groups enhances metabolic stability and solubility, while alkyl chains improve membrane permeability. These structure-activity relationships (SARs) underscore the scaffold’s adaptability in rational drug design.

Historical Development of 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one Research

The synthesis and characterization of this compound were first reported in the early 21st century, with initial studies focusing on its structural elucidation and basic physicochemical properties. Early synthetic routes involved condensation reactions between substituted anilines and β-keto esters, followed by cyclization under acidic conditions. Advances in catalytic methods and green chemistry later enabled more efficient pathways, such as microwave-assisted synthesis, which reduced reaction times and improved yields.

The compound gained prominence in the 2010s as a key intermediate in the synthesis of tetracyclic fused carbazoles. A 2012 study demonstrated its utility in chemodivergent N- and C-arylations using aryl Grignard reagents, yielding structurally diverse libraries for biological screening. Subsequent research explored its role as a precursor for antimicrobial agents, particularly against Gram-positive pathogens.

Position of this compound within Hydroquinolone Classification

Hydroquinolones are a subclass of quinolinones distinguished by hydroxyl or alkoxy substituents on the benzene ring. This compound belongs to the 2-quinolone family, where the ketone group at position 2 contributes to hydrogen-bonding interactions with biological targets. Its substitution pattern places it in a unique niche:

Position Substituent Role in Bioactivity
1 Methyl Enhances metabolic stability
4 Methyl Modulates lipophilicity
5,8 Methoxy Improves solubility and electronic effects

Compared to simpler hydroquinolones, the dimethyl and dimethoxy groups in this compound confer a balanced logP value (~2.3), optimizing membrane permeability without compromising aqueous solubility. This balance is critical for oral bioavailability, as evidenced by its favorable ADME (absorption, distribution, metabolism, excretion) profile in preclinical models.

The compound’s structural features align with trends observed in clinically relevant quinolones. For example, the methoxy groups at positions 5 and 8 mimic the substitution patterns of fluoroquinolone antibiotics, which target DNA gyrase. However, the absence of a fluorine atom and the presence of a methyl group at position 1 distinguish it from classical fluoroquinolones, potentially reducing off-target effects.

Eigenschaften

IUPAC Name

5,8-dimethoxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-7-11(15)14(2)13-10(17-4)6-5-9(16-3)12(8)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGZPMFPUDKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one, also referred to as compound 1, is a synthetic derivative of quinoline that has garnered attention for its notable biological activities, particularly as an inhibitor of various enzymes involved in metabolic processes. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The compound was synthesized using a modified method that yielded it in high purity. The synthesis involved the use of specific reagents and conditions that optimized the yield to approximately 80% . The molecular structure includes two methoxy groups at the 5 and 8 positions and a dimethyl group at the 1 and 4 positions of the quinoline ring, which are critical for its biological activity.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on enzymes such as quinone reductase 2 (QR2) and aromatase. The IC50 values for these activities have been reported in various studies:

Compound IC50 (μM) Target Enzyme
This compound54.1 ± 6.7QR2
N-Methylated analogue (1j)1.9 ± 0.2QR2
Non-N-methylated analogue (1a)10.8 ± 2.1QR2

The data indicate that N-methylation significantly enhances the inhibitory potency against QR2, suggesting that structural modifications can lead to improved biological activity .

Antimutagenic Properties

Preliminary studies have shown that compound 1 exhibits antimutagenic properties. This was assessed through various assays that measure mutagenicity in bacterial and mammalian cell lines. The compound demonstrated a protective effect against mutagens, indicating potential use in cancer prevention strategies .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of quinoline derivatives have highlighted several key findings:

  • Methoxy Substitution : The presence of methoxy groups at specific positions significantly affects the potency of the compounds. For instance, introducing additional methoxy groups generally increases activity up to a certain point before steric hindrance reduces efficacy.
  • N-Methylation : Compounds with N-methyl substitutions showed enhanced inhibition compared to their non-methylated counterparts. This suggests that N-methylation plays a crucial role in enhancing binding affinity to target enzymes .

Case Studies

Several case studies have been documented regarding the application of quinoline derivatives in therapeutic contexts:

  • Cancer Research : In vitro studies have shown that compounds similar to this compound can inhibit tumor growth by targeting metabolic pathways essential for cancer cell proliferation .
  • Antiviral Activity : Investigations into related compounds have indicated potential antiviral properties, particularly against RNA viruses. The structural characteristics of quinolines may contribute to their ability to disrupt viral replication processes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one is classified as a small organic molecule with the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of approximately 233.26 g/mol. Its structure features two methoxy groups and a dimethyl group on the quinoline ring, which contributes to its biological activity and solubility properties .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

Studies have shown that quinoline derivatives can inhibit the growth of cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation through various pathways, including the modulation of quinone reductase enzymes . The specific role of this compound in these processes warrants further investigation.

Antimicrobial Properties

Quinoline derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Case Study: Quinone Reductase Inhibition

A notable study focused on the inhibition of ribosyldihydronicotinamide dehydrogenase [quinone] by this compound. This enzyme plays a crucial role in detoxification pathways and the metabolism of quinones. The compound demonstrated effective inhibition, suggesting potential applications in drug development for diseases where quinone metabolism is disrupted .

Toxicological Profile

Understanding the safety profile of this compound is critical for its application in pharmacology. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish its safety for human use .

Summary Table of Applications

Application AreaDescriptionReferences
Antioxidant ActivityProtects cells from oxidative damage; potential use in aging and disease prevention ,
Anticancer PotentialInduces apoptosis in cancer cells; inhibits proliferation ,
Antimicrobial PropertiesEffective against various pathogens; potential for new antibiotics ,
Quinone Reductase InhibitionInhibits key detoxifying enzyme; implications for drug development ,

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinolinone Derivatives

(a) 5,6,8-Trimethoxy-1,4-dimethylquinolin-2(1H)-one
  • Structural difference : Additional methoxy group at position 6.
  • Activity : Exhibits 100 nM IC₅₀ against aromatase , outperforming the target compound (3.9 μM) due to enhanced electron-withdrawing effects and steric interactions .
(b) 6,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one
  • Structural difference : Methoxy groups at positions 6 and 8 instead of 5 and 7.
  • Activity : Retains NQO2 inhibition but with altered binding affinity compared to the target compound, highlighting positional sensitivity of methoxy groups .
(c) 7,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one
  • Structural difference : Methoxy groups at positions 7 and 8.
  • Activity : Reduced aromatase inhibition compared to 5,8-substituted analogues, emphasizing the importance of substitution at positions 5 and 8 for target engagement .

Naphthoquinone Derivatives

(a) 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ)
  • Structural difference: Naphthoquinone core with chloro substituents at positions 2 and 3.
  • Activity: Anticancer: IC₅₀ values of 0.6–3 μM in breast and prostate cancer cells via topoisomerase I inhibition and G1/S cell cycle arrest . Selectivity: Preferential cytotoxicity toward cancer cells over normal bone marrow cells (IC₅₀ 10 μM in HS-5) .
(b) 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ)
  • Structural difference : Hydrophilic thioether side chain at position 2.
  • Activity : Induces apoptosis in lung cancer cells via ROS-mediated activation of MAPK and PI3K pathways .
(c) 2-Cyclohexylamino-5,8-dimethoxy-1,4-naphthoquinone (R6)
  • Structural difference: Cyclohexylamino group at position 2.
  • Activity : Suppresses neuroinflammation by inhibiting LPS-induced MAPK phosphorylation (ERK, JNK, p38) and cytokine production in microglial cells .

Casimiroin Analogues

The target compound is derived from casimiroin, a natural product. Key modifications include:

  • Methoxy additions : Improve aromatase inhibition by enhancing hydrogen bonding with the enzyme’s active site .
  • Methyl groups : Increase metabolic stability compared to unmethylated analogues .

Key Structure-Activity Relationship (SAR) Insights

Methoxy Position: Quinolinones: 5,8-Dimethoxy substitution optimizes aromatase inhibition, while 6,8-substitution shifts activity toward NQO2 . Naphthoquinones: 5,8-Dimethoxy groups enhance redox cycling and ROS generation, critical for cytotoxicity .

Methyl Groups: Methyl groups at positions 1 and 4 improve metabolic stability and membrane permeability in quinolinones .

Side Chain Modifications: Hydrophilic side chains (e.g., HHDMNQ) increase solubility and target specificity in naphthoquinones . Amino/thioether substituents (e.g., R6) modulate anti-inflammatory vs. anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, and how can reaction conditions be standardized?

Answer:
The compound can be synthesized via nucleophilic substitution and cyclization reactions. Methodological optimization includes:

  • Stepwise methoxylation : Introduce methoxy groups at positions 5 and 8 using dimethyl sulfate or methyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Methylation of the quinoline core : Employ reductive alkylation (e.g., NaBH₄/CH₃I) or Friedel-Crafts alkylation for the 1,4-dimethyl substitution .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Yield improvements (up to 78%) are achieved by controlling reaction temperature (60–80°C) and inert atmospheres (N₂/Ar) .

Basic: How is structural characterization of this compound validated using spectroscopic techniques?

Answer:
Key validation steps include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.85–3.90 ppm, methyl groups at δ 2.35–2.50 ppm) and quinolinone carbonyl (δ ~165 ppm in ¹³C) .
  • IR spectroscopy : Identify C=O stretching (1660–1680 cm⁻¹) and aromatic C-O bonds (1250–1270 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₅NO₃; calculated [M+H⁺] = 233.1057) .

Advanced: How can contradictory data on the compound’s aromatase inhibitory activity (e.g., IC₅₀ variability) be resolved?

Answer:
Discrepancies arise from assay conditions:

  • Enzyme source : Human recombinant vs. placental microsomal aromatase may yield differing IC₅₀ values (e.g., 100 nM vs. µM range) .
  • Substrate competition : Use kinetic assays (Lineweaver-Burk plots) to determine inhibition modality (competitive/non-competitive). Adjust substrate concentration (testosterone: 0.1–10 µM) .
  • Cell-based validation : Pair biochemical assays with cell models (e.g., MCF-7 cells) to assess cellular permeability and off-target effects .

Advanced: What mechanistic pathways underlie the compound’s antitumor activity, and how can ROS-mediated apoptosis be quantified?

Answer:
Mechanistic studies involve:

  • ROS detection : Use DCFH-DA probes in flow cytometry to measure intracellular ROS levels. Correlate with apoptosis (Annexin V/PI staining) .
  • Signaling pathways : Western blotting for MAPK (p38, JNK), STAT3, and PI3K/AKT phosphorylation. Inhibitor co-treatment (e.g., NAC for ROS) validates pathway dependency .
  • Mitochondrial dysfunction : Assess cytochrome c release (ELISA) and ΔΨm collapse (JC-1 dye) in lung cancer cells (e.g., A549) .

Advanced: How do structural modifications (e.g., sulfur-containing substituents) enhance activity against multidrug-resistant (MDR) cancers?

Answer:
Rational design strategies include:

  • Thioether linkages : Introduce 2-(hydroxyethylthio) or 6-substituted oxime groups to improve redox cycling and glutathione depletion (IC₅₀ reduction from 10 µM to 200 nM in MDR models) .
  • QSAR analysis : Correlate logP values (2.5–3.5) with membrane permeability and P-gp efflux inhibition (calcein-AM assay) .
  • Metabolic stability : Evaluate hepatic microsomal clearance (t₁/₂ > 60 min) and CYP450 interactions (CYP1B1 inhibition assays) .

Advanced: What analytical challenges arise in quantifying trace impurities during GMP-compliant synthesis?

Answer:
Critical considerations:

  • HPLC method development : Use C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phase (ACN:0.1% H₃PO₄, 45:55). Detect impurities (e.g., residual dimethyl sulfate) at 220 nm .
  • Forced degradation studies : Expose to heat (80°C), acid (0.1 M HCl), and light (ICH Q1B) to identify degradation products (e.g., demethylated analogs) .
  • Validation parameters : Ensure specificity (peak purity ≥ 99%), LOD/LOQ (≤0.05%), and linearity (R² > 0.999) per ICH Q2(R1) .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:
Standard models include:

  • Hepatotoxicity : Primary rat hepatocytes (LDH leakage assay; IC₅₀ > 50 µM deemed safe) .
  • Hemolysis : Human RBCs incubated with 0.1–100 µM compound (≤5% hemolysis acceptable) .
  • CYP inhibition : Fluorogenic assays (e.g., CYP3A4/2D6) to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.